molecular formula C9H11NO4 B177442 2-(3-Methoxy-4-nitrophenyl)ethanol CAS No. 168766-15-2

2-(3-Methoxy-4-nitrophenyl)ethanol

Cat. No. B177442
M. Wt: 197.19 g/mol
InChI Key: JCFZFLNOEQDXIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(3-Methoxy-4-nitrophenyl)ethanol”, there are general methods for synthesizing similar compounds. For instance, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide through the demethylation of the corresponding methoxy derivatives by utilizing BBr 3 as a dealkylating agent .

Scientific Research Applications

Photoreagents in Protein Crosslinking

4-Nitrophenyl ethers, including derivatives of 2-(3-Methoxy-4-nitrophenyl)ethanol, have been identified as high-yield photoreagents useful in protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon UV irradiation, making them valuable in biological studies. An application involving human fetal hemoglobin demonstrates the utility of these reagents in creating crosslinked proteins with altered functional properties (Jelenc, Cantor, & Simon, 1978).

Catalytic Reduction of Nitroarenes

Ruthenium catalysis has been used to reduce various nitroarenes, including 4-methoxy-3-nitrophenyl derivatives, to aminoarenes. This process highlights the transformation of compounds like 2-(3-Methoxy-4-nitrophenyl)ethanol into more reactive amino compounds, which can then be used in further chemical synthesis (Watanabe et al., 1984).

Synthesis of Cyclic Hydroxamic Acids

2-(3-Methoxy-4-nitrophenyl)ethanol derivatives have been involved in the synthesis of cyclic hydroxamic acids and lactams. This process is significant in the formation of naturally occurring cyclic hydroxamic acids found in Gramineae, demonstrating the compound's role in the synthesis of biologically relevant molecules (Hartenstein & Sicker, 1993).

Reaction with Amines

The compound and its derivatives have been studied for their reactions with amines. These studies contribute to understanding the kinetics and mechanisms of reactions involving nitrophenyl ethers, which is important in designing more efficient synthetic processes (Harisha et al., 2016).

Enantioselective Catalysts in Organic Synthesis

Derivatives of 2-(3-Methoxy-4-nitrophenyl)ethanol have been used in the development of enantioselective catalysts. These catalysts are crucial in producing specific enantiomers of a compound, which is particularly important in the pharmaceutical industry where the biological activity of a drug can depend on its enantiomer (Constable et al., 2009).

Future Directions

While specific future directions for “2-(3-Methoxy-4-nitrophenyl)ethanol” are not available, research into similar compounds is ongoing. For instance, m-Aryloxy phenols, which this compound is a part of, are being explored for their potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

2-(3-methoxy-4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFZFLNOEQDXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587855
Record name 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-4-nitrophenyl)ethanol

CAS RN

168766-15-2
Record name 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Choi, A Pradhan, NL Hammond… - Journal of medicinal …, 2007 - ACS Publications
Plasmodium falciparum lactate dehydrogenase (pfLDH) is a key enzyme for energy generation of malarial parasites and is a potential antimalarial chemotherapeutic target. It is known …
Number of citations: 73 pubs.acs.org

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